molecular formula C21H32N2O3S2 B14169651 (+)-N-Methyl-N-(alpha-methylphenethyl)-2-thenylamine cyclohexanesulfamate CAS No. 3454-56-6

(+)-N-Methyl-N-(alpha-methylphenethyl)-2-thenylamine cyclohexanesulfamate

Katalognummer: B14169651
CAS-Nummer: 3454-56-6
Molekulargewicht: 424.6 g/mol
InChI-Schlüssel: MMOLTTDDTQIRRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-N-Methyl-N-(alpha-methylphenethyl)-2-thenylamine cyclohexanesulfamate is a complex organic compound with the molecular formula C21H32N2O3S2. This compound is known for its unique chemical structure, which includes a cyclohexanesulfamate group, making it a subject of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems and continuous flow reactors can enhance the scalability of the production process, ensuring consistent quality and supply .

Analyse Chemischer Reaktionen

Types of Reactions

(+)-N-Methyl-N-(alpha-methylphenethyl)-2-thenylamine cyclohexanesulfamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(+)-N-Methyl-N-(alpha-methylphenethyl)-2-thenylamine cyclohexanesulfamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of (+)-N-Methyl-N-(alpha-methylphenethyl)-2-thenylamine cyclohexanesulfamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (+)-N-Methyl-N-(alpha-methylphenethyl)-2-thenylamine cyclohexanesulfamate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

3454-56-6

Molekularformel

C21H32N2O3S2

Molekulargewicht

424.6 g/mol

IUPAC-Name

cyclohexylsulfamic acid;N-methyl-1-phenyl-N-(thiophen-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C15H19NS.C6H13NO3S/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15;8-11(9,10)7-6-4-2-1-3-5-6/h3-10,13H,11-12H2,1-2H3;6-7H,1-5H2,(H,8,9,10)

InChI-Schlüssel

MMOLTTDDTQIRRC-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CS2.C1CCC(CC1)NS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.